N1-Methylation Confers Metabolic Stability Advantage Versus N1-H Indazole Analogs
The N1-methyl group in 6-bromo-3-cyclopropyl-1-methyl-1H-indazole provides a documented metabolic stability advantage over the corresponding N1-H indazole analog (6-bromo-3-cyclopropyl-1H-indazole, CAS 1311197-90-6). Indazole is recognized as a bioisostere of phenol that is inherently more lipophilic and less prone to phase I and II metabolism; N1-methylation further reduces susceptibility to oxidative metabolism by eliminating the N-H moiety that serves as a site for N-glucuronidation and N-oxidation pathways [1]. This structural modification reduces metabolic clearance and extends in vivo half-life, a well-established principle in kinase inhibitor optimization where N-methyl indazoles consistently demonstrate superior pharmacokinetic profiles compared to their N-H counterparts [2].
| Evidence Dimension | Metabolic stability via elimination of N-H mediated conjugation |
|---|---|
| Target Compound Data | N1-methylated indazole core (no N-H, no N-glucuronidation susceptibility) |
| Comparator Or Baseline | N1-H indazole analog (CAS 1311197-90-6); susceptible to N-glucuronidation and N-oxidation |
| Quantified Difference | Qualitative advantage; indazole is more lipophilic and less prone to phase I/II metabolism than phenol; N1-methylation eliminates N-H conjugation site |
| Conditions | Inferred from established indazole metabolism principles and bioisosterism studies |
Why This Matters
For procurement decisions in drug discovery programs, the N1-methylated scaffold offers predictable metabolic behavior and reduced clearance liability compared to the N-H analog, avoiding downstream optimization burden.
- [1] CheMenu. (2025). CAS 1311197-86-0 Product Information: 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. View Source
- [2] Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocáriz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini Reviews in Medicinal Chemistry, 5(10), 869-878. View Source
